Product packaging for 3-(3,5-Diiodo-4-hydroxyphenyl)lactate(Cat. No.:)

3-(3,5-Diiodo-4-hydroxyphenyl)lactate

Cat. No.: B1264056
M. Wt: 431.95 g/mol
InChI Key: ZPJHINFPRQWKIH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Diiodo-4-hydroxyphenyl)lactate is a phenylpropanoic acid derivative with the molecular formula C9H8I2O4 and an average molecular weight of 433.97 g/mol . This iodinated aromatic lactate is recognized in biochemistry as a participant in key metabolic pathways, including the Citrate cycle (TCA cycle), pyruvate metabolism, and glyoxylate and dicarboxylate metabolism . As a researcher-focused supplier, we provide this compound to support advanced investigations into metabolic regulation and endocrine signaling. The scientific interest in this compound is closely linked to its structural relationship with thyroid hormones and their metabolites. Research into endogenous thyroid hormone metabolites, such as 3,5-diiodo-L-thyronine (3,5-T2), has revealed a complex molecular fingerprint that is independent of classical thyroid function parameters . Metabolomic studies on 3,5-T2 have identified strong positive associations with metabolites related to coffee consumption, such as caffeine and paraxanthine, pointing to a significant connection with liver metabolism and the beneficial health effects observed in epidemiological studies on coffee intake . This positions this compound as a compound of interest for researchers exploring non-canonical thyroid metabolic effects and their link to nutritional factors. Our high-purity this compound is an essential tool for scientists employing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in metabolomic and proteomic workflows . It is presented for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6I2O4-2 B1264056 3-(3,5-Diiodo-4-hydroxyphenyl)lactate

Properties

Molecular Formula

C9H6I2O4-2

Molecular Weight

431.95 g/mol

IUPAC Name

3-(3,5-diiodo-4-oxidophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C9H8I2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,12-13H,3H2,(H,14,15)/p-2

InChI Key

ZPJHINFPRQWKIH-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1I)[O-])I)CC(C(=O)[O-])O

Origin of Product

United States

Enzymology and Molecular Interactions of 3 3,5 Diiodo 4 Hydroxyphenyl Lactate

Substrate Specificity and Catalytic Mechanisms in Enzymatic Reactions

The metabolism of 3-(3,5-diiodo-4-hydroxyphenyl)lactate is notably influenced by oxidoreductases. Research has demonstrated that a partially purified mammalian L-amino acid: O2 oxidoreductase, an enzyme known to catalyze the oxidative deamination of thyroid hormones, can also act on 3-(3,5-diiodo-4-hydroxyphenyl)lactic acid. oup.com This enzymatic reaction involves the dehydrogenation of the lactate (B86563) analogue, converting it to its corresponding keto acid, 3:5 diiodo-4-hydroxyphenyl pyruvic acid. oup.com This suggests that the enzyme exhibits a degree of substrate promiscuity, recognizing and acting upon not only the amino acid side chains of thyroid hormones but also the lactate side chain of this particular analogue. oup.com

The catalytic mechanism of such oxidoreductases typically involves the transfer of hydride ions. In the case of lactate dehydrogenases, the reaction is a reversible oxidation-reduction process where the hydroxyl group of the lactate is converted to a keto group, with the concomitant reduction of a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) cofactor (NAD+ to NADH). While the specific enzyme acting on this compound was identified as an L-amino acid: O2 oxidoreductase, the fundamental principle of dehydrogenation of the lactate moiety is analogous to the action of lactate dehydrogenases. oup.comwikipedia.org

The enzymatic conversion of this compound is significant as it represents a potential metabolic pathway for this compound in vivo. The product, 3:5 diiodo-4-hydroxyphenyl pyruvic acid, can then potentially undergo further metabolism or exert its own biological effects. The substrate specificity of this L-amino acid: O2 oxidoreductase is evidently broad enough to accommodate the structural difference of a lactate group in place of the alanine (B10760859) side chain found in thyroid hormones. oup.com

Comparative Analysis of Deiodinating Activity with Related Iodothyronines

The deiodination of thyroid hormones is a critical step in the regulation of their biological activity, catalyzed by a family of selenoenzymes known as iodothyronine deiodinases (DIOs). nih.govnih.gov There are three main types of deiodinases: DIO1, DIO2, and DIO3. nih.gov DIO1 and DIO2 are primarily activating enzymes, converting the prohormone thyroxine (T4) to the more active triiodothyronine (T3) by removing an iodine atom from the outer ring. nih.gov Conversely, DIO3 is an inactivating enzyme that removes an iodine atom from the inner ring. nih.gov

The substrate specificity of these deiodinases is crucial for maintaining thyroid hormone homeostasis. nih.gov While extensive research has been conducted on the deiodination of iodothyronines like T4, T3, and reverse T3 (rT3), specific studies directly comparing the deiodinating activity of this compound with these compounds are not extensively documented in the available literature. However, based on the known substrate requirements of deiodinases, some inferences can be made.

Deiodinases recognize the iodinated phenolic ring structure of thyroid hormones. nih.gov The presence of the 3,5-diiodo-4-hydroxyphenyl group in this compound makes it a potential, albeit likely less efficient, substrate for these enzymes. The key difference lies in the side chain. The natural substrates for deiodinases possess an alanine side chain. nih.gov The substitution of this alanine with a lactate side chain in this compound would likely alter its binding affinity and the efficiency of the deiodination reaction.

For instance, the catalytic mechanism of deiodinases involves the formation of an enzyme-substrate complex where the orientation of the iodothyronine is critical for the removal of a specific iodine atom. nih.gov Any alteration in the side chain could affect this positioning within the enzyme's active site, thereby reducing the rate of deiodination compared to native thyroid hormones.

Structure-Activity Relationships in Analogue Studies

The biological activity of thyroid hormone analogues is intimately tied to their molecular structure. Key features such as the diphenyl ether linkage, the phenolic hydroxyl group, and the nature and position of halogen substituents play pivotal roles in their interaction with receptors and enzymes. nih.gov

Investigations into Thyroxine Analogues and Biological Activity

The study of thyroxine analogues has been instrumental in elucidating the structural requirements for thyroid hormone activity. nih.gov These studies have revealed that modifications to the side chain can significantly impact biological potency. While the alanine side chain is characteristic of the natural hormones T4 and T3, analogues with other side chains, such as acetic acid or propionic acid, have also been synthesized and tested. nih.gov

The biological activity of these analogues is often assessed by their ability to bind to thyroid hormone receptors (TRs) and elicit a physiological response. nih.gov The lactate side chain of this compound represents another such modification. While specific data on the receptor binding affinity of this particular compound is scarce in the provided literature, it is plausible that the replacement of the amino group in the alanine side chain with a hydroxyl group would alter its interaction with the TRs. The amino group can be protonated and form ionic interactions, which may be important for receptor binding. The hydroxyl group, while capable of hydrogen bonding, would not replicate these ionic interactions, potentially leading to a lower binding affinity and, consequently, reduced biological activity compared to T3 or T4.

Role of Phenol (B47542) Group and Halogenation in Molecular Function

The 4'-hydroxyl group of the phenolic ring is a critical feature for the biological activity of thyroid hormones and their analogues. nih.gov This group is involved in hydrogen bonding interactions within the ligand-binding pocket of thyroid hormone receptors. nih.gov The presence of the 4-hydroxyphenyl group in this compound is therefore essential for any potential thyromimetic activity. The acidity of this phenolic proton can be influenced by the substituents on the phenyl ring. nih.gov

The halogenation pattern is another major determinant of activity. The iodine atoms at the 3 and 5 positions of the inner phenyl ring are crucial for maintaining the proper conformation of the molecule and for its interaction with target proteins. nih.gov In this compound, the presence of these two iodine atoms on the phenolic ring is a key structural feature it shares with diiodotyrosine (DIT) and the inner ring of thyroxine. nih.gov The bulky iodine atoms influence the rotational freedom of the molecule and contribute to its binding affinity. The effect of iodination on the biological activity of various hormones has been a subject of study, indicating the importance of these halogen atoms.

The combination of the di-iodinated phenol group and the lactate side chain in this compound results in a unique molecule whose biological properties are a composite of these structural features. Its interaction with enzymes and receptors will be governed by the interplay of these different chemical moieties.

Biological Relevance and Physiological Research Implications of 3 3,5 Diiodo 4 Hydroxyphenyl Lactate

Role as a Metabolomic Biomarker in Disease Research

Metabolomics, the large-scale study of small molecules, provides a functional readout of the physiological state of a cell or organism. Within this field, there is a continuous search for novel biomarkers that can aid in the diagnosis, prognosis, and treatment of diseases like cancer. While direct research on 3-(3,5-Diiodo-4-hydroxyphenyl)lactate as a cancer biomarker is limited, its structural and metabolic context suggests potential avenues for investigation.

The prediction of cancer recurrence remains a significant clinical challenge. In differentiated thyroid cancer (DTC), the protein thyroglobulin, which contains iodinated tyrosine residues such as monoiodotyrosine and diiodotyrosine, serves as a crucial serum biomarker for monitoring disease recurrence after thyroidectomy. nih.gov Elevated levels of thyroglobulin can indicate persistent or recurrent disease. nih.gov Given that 3,5-Diiodo-L-tyrosine is a direct precursor in thyroid hormone synthesis, its metabolites are of interest. caymanchem.com

In the context of epithelial ovarian cancer, metabolomic studies have sought to identify new biomarkers to improve upon existing markers like CA-125. mdpi.comresearchgate.net Research has shown that metabolic profiles related to amino acids and lipids are significantly altered in ovarian cancer patients. mdpi.com Although this compound has not yet been specifically identified in predictive models for ovarian cancer recurrence, its nature as an iodinated amino acid derivative places it among the types of compounds that could be explored in future metabolomic profiling studies aimed at identifying novel biomarkers for predicting cancer recurrence. nih.gov

The efficacy of chemotherapy can be influenced by the metabolic state of both the tumor and the host. There is growing evidence that thyroid hormones and their metabolites can modulate cellular responses to therapeutic agents. For instance, studies on pancreatic adenocarcinoma cell lines have shown that the active thyroid hormone 3,5,3'-triiodo-L-thyronine (T3) can inhibit cancer cell proliferation and act synergistically with chemotherapeutic drugs like gemcitabine (B846) and cisplatin (B142131) to enhance their cytotoxic effects. nih.gov

This suggests that the thyroid hormone signaling pathway can impact chemotherapy sensitivity. As this compound is structurally and metabolically linked to thyroid hormones, it represents a candidate molecule for research into the metabolic determinants of chemotherapy response. Investigating its influence on cancer cell metabolism and its potential interactions with chemotherapeutic agents could open new perspectives for improving treatment outcomes.

Broader Context in Metabolic Regulation Research

The regulation of systemic metabolism is a complex process involving numerous signaling molecules. Thyroid hormones are well-established as critical regulators of the basal metabolic rate. frontiersin.org The deiodinase enzymes, which activate or inactivate thyroid hormones in various tissues, provide a sophisticated layer of control over local metabolic activity. nih.gov For example, type 2 deiodinase (D2) enhances thyroid hormone signaling and energy expenditure, while type 3 deiodinase (D3) dampens it. nih.gov

Table 2: Chemical Compounds Mentioned
Compound NameAbbreviation / SynonymChemical Class
This compound-Iodinated Phenylpropanoic Acid
3,5-Diiodo-L-thyronine3,5-T2Iodothyronine
3,5,3'-Triiodo-L-thyronineT3Iodothyronine
3,5-Diiodo-L-tyrosineDITIodinated Amino Acid
MonoiodotyrosineMITIodinated Amino Acid
Gemcitabine-Antimetabolite
Cisplatin-Platinum-based Drug
ThyroglobulinTgGlycoprotein

Links to Specific Nutritional and Dietary Metabolite Associations

Detailed research specifically investigating the direct links between this compound and nutritional or dietary factors, including coffee metabolism, is limited in the currently available scientific literature. While its structural similarity to derivatives of the thyroid hormone 3,5-diiodo-L-thyronine (T2) might suggest a potential role in metabolic processes, direct evidence for such associations is not yet established.

An interesting, though indirect, observation comes from studies on T2, a closely related compound. Research has noted an unexpected association between higher serum concentrations of 3,5-diiodo-L-thyronine and elevated urinary levels of metabolites linked to coffee consumption. This correlation suggests a potential interplay between the metabolic pathways of iodothyronines and compounds found in coffee, but it is crucial to note that this finding pertains to T2 and not directly to this compound. Further research is necessary to determine if this compound has any similar associations.

Potential Indirect Roles in Mitochondrial Function and Oxidative Processes

Direct studies on the role of this compound in mitochondrial function and oxidative processes are not extensively documented. However, the biological activities of the related compound, 3,5-diiodo-L-thyronine (T2), offer a basis for hypothesizing potential, albeit unconfirmed, roles.

T2 is recognized as a potent modulator of energy metabolism, with the mitochondria being a primary target. Research has shown that T2 can rapidly stimulate mitochondrial respiration and fatty acid oxidation. Specifically, T2 has been observed to:

Increase mitochondrial oxygen consumption.

Enhance the activity of key mitochondrial enzymes.

Modulate mitochondrial uncoupling, which can influence metabolic rate.

These actions on mitochondria are significant as they can impact cellular energy production and the generation of reactive oxygen species, thereby influencing oxidative stress. It has been suggested that by acting on mitochondrial function and oxidative stress, T2 could potentially mitigate tissue damage under certain pathological conditions.

Given the structural relationship, it is conceivable that this compound could have some, likely indirect, influence on these mitochondrial and oxidative pathways. However, without direct experimental evidence, this remains speculative. Future research is required to elucidate any specific effects of this compound on these fundamental cellular processes.

Advanced Research Methodologies and Analytical Approaches for 3 3,5 Diiodo 4 Hydroxyphenyl Lactate

Analytical Techniques for Identification and Quantification

The detection and measurement of 3-(3,5-Diiodo-4-hydroxyphenyl)lactate in biological matrices are challenging due to its complex structure and typically low concentrations. Researchers employ a range of high-resolution separation and detection technologies to achieve the necessary sensitivity and specificity.

Rapid Resolution Liquid Chromatography-Mass Spectrometry (RRLC-MS), and more broadly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are cornerstone techniques for the analysis of thyroid hormone metabolites. mdpi.com These methods offer high sensitivity and specificity, enabling the comprehensive profiling of these compounds in complex biological samples like serum. mdpi.com A key advantage of LC-MS is its ability to separate a wide range of metabolites, including iodinated compounds, within a short analysis time. mdpi.com For instance, a developed LC-MS/MS method achieved the full chromatographic separation of nine thyroid hormone metabolites in just seven minutes. mdpi.com

The process typically involves a sample preparation step, such as protein precipitation followed by solid-phase extraction (SPE), to isolate the target analytes from the matrix. mdpi.com The extracted compounds are then separated on a specialized chromatography column, such as a polar C18 column, before being introduced into the mass spectrometer for detection and quantification. mdpi.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is particularly effective for identifying unknown organic iodine compounds in various samples. nih.gov This approach allows for the determination of the accurate mass and elemental composition of precursor ions, which, combined with fragmentation data (MS/MS), can confirm the molecular structure of compounds like 3,5-diiodo-L-tyrosine and other iodinated molecules. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used platform for untargeted metabolomics, capable of identifying shifts in metabolic pathways associated with thyroid conditions. nih.govnih.gov In the context of thyroid nodule and cancer research, GC-MS has been used to analyze plasma and urine samples to discover potential biomarkers. nih.govmdpi.comsigmaaldrich.com This technique has successfully identified significant alterations in metabolites related to amino acid metabolism, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism in patients with thyroid nodules compared to healthy individuals. nih.govnih.gov

For a non-volatile and polar compound like this compound, direct analysis by GC-MS is not feasible. The molecule must first undergo a chemical derivatization process to increase its volatility and thermal stability. This typically involves converting polar functional groups, such as hydroxyl and carboxylic acid groups, into less polar derivatives. Following derivatization, the analyte can be separated on a GC column and detected by the mass spectrometer. Although this adds a step to the sample preparation workflow, the high chromatographic resolution of GC-MS allows for the separation of complex mixtures of metabolites, providing valuable data for metabolic profiling studies. nih.govnih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of polar and charged metabolites. nih.gov It serves as a powerful complementary tool to LC-MS and GC-MS in the field of metabolomics. nih.gov The technique separates molecules based on their size and charge in a narrow capillary filled with an electrolyte solution, offering high separation efficiency and requiring minimal sample volume. mdpi.com

When coupled with mass spectrometry (CE-MS), it becomes a potent tool for the comprehensive analysis of low-molecular-weight charged metabolites in biological fluids like plasma and urine. nih.govelsevierpure.com CE-MS is adept at profiling polar compounds that can be challenging to retain on traditional reversed-phase liquid chromatography columns. nih.gov This makes it an ideal technique for analyzing compounds like this compound, which possesses both a charged carboxylate group and a polar hydroxyl group. Although its application in metabolomics is less common than LC-MS or GC-MS, its unique separation mechanism provides a distinct and valuable perspective on the polar metabolome. nih.govnih.gov

Table 1: Comparison of Analytical Techniques for this compound Analysis

TechniquePrincipleSample PreparationKey AdvantagesApplicability to Target Compound
RRLC-MSSeparation based on polarity using liquid chromatography, followed by mass-based detection. mdpi.comProtein precipitation, solid-phase extraction (SPE). mdpi.comHigh throughput, high sensitivity, and specificity for a wide range of metabolites. mdpi.comDirectly applicable for quantification in biological fluids.
GC-MSSeparation of volatile compounds in a gas phase, followed by mass-based detection. mdpi.comRequires chemical derivatization to increase volatility.Excellent chromatographic resolution for complex metabolite mixtures. nih.govApplicable after derivatization; useful for broad metabolic profiling. nih.gov
Capillary Electrophoresis (CE)Separation based on the charge and size of analytes in an electric field. mdpi.comMinimal, typically dilution of the sample in buffer.High separation efficiency for polar and charged molecules, low sample consumption. mdpi.comnih.govHighly suitable due to the compound's charged and polar nature. nih.gov

In Vitro and Ex Vivo Experimental Models

To elucidate the metabolic pathways and functional roles of this compound, researchers rely on controlled experimental systems that can replicate specific biological processes outside of a living organism.

Enzymatic assays are fundamental in vitro tools for characterizing the enzymes that may be involved in the synthesis or degradation of this compound. A key enzyme family in this context is the deiodinases, such as iodotyrosine deiodinase (IYD), which recycles iodide by removing it from monoiodotyrosine (MIT) and diiodotyrosine (DIT). elsevierpure.com

Researchers have developed robust, non-radioactive, 96-well plate-based enzymatic assays to screen for chemical inhibitors of IYD. elsevierpure.com These assays often use a recombinant human IYD enzyme, a substrate like MIT, and a reducing agent. elsevierpure.com The activity of the enzyme is measured colorimetrically by detecting the release of iodide. elsevierpure.com Such systems are crucial for identifying compounds that may interfere with thyroid hormone metabolism. By substituting the substrate in these assays, researchers can potentially characterize the specific enzymatic activities that lead to the formation or breakdown of this compound and understand its relationship with other iodinated molecules.

Cellular and subcellular models provide a more complex biological context than purified enzyme assays for studying metabolic pathways. To investigate the function of enzymes like IYD, researchers can use systems such as recombinant human IYD produced in baculovirus-infected insect cells. elsevierpure.com This allows for the production of a sufficient quantity of the enzyme for detailed characterization in a controlled cellular environment.

Table 2: Overview of In Vitro and Ex Vivo Experimental Models

Model TypeSpecific ExamplePurposeKey Findings/Applications
Enzymatic Assay96-well plate colorimetric assay for Iodotyrosine Deiodinase (IYD). elsevierpure.comTo characterize enzyme kinetics and screen for inhibitors. elsevierpure.comEnables high-throughput screening of chemicals for potential thyroid-disrupting activity. elsevierpure.com
Subcellular ModelRecombinant human IYD enzyme produced in insect cells. elsevierpure.comTo produce and isolate a specific enzyme for functional studies. elsevierpure.comProvides a source of active enzyme for use in biochemical assays. elsevierpure.com
Cellular ModelHuman stem cells differentiated into brown adipocyte-like cells. sigmaaldrich.comTo study the effect of enzyme modulation on cell fate and function. sigmaaldrich.comDemonstrated that regulating IYD can influence cell differentiation and metabolism. sigmaaldrich.com

Computational and Systems Biology Approaches

The study of this compound, a metabolite of thyroid hormones, is increasingly benefiting from the application of sophisticated computational and systems biology methodologies. These approaches are essential for deciphering the complex datasets generated by high-throughput 'omics' technologies, such as metabolomics, and for uncovering the role of specific metabolites in physiological and pathological states. The integration of machine learning, network analysis, and other computational tools is paving the way for a more comprehensive understanding of the biological significance of this compound, particularly in the context of thyroid-related disorders.

Application of Machine Learning Algorithms (e.g., Support Vector Machines) for Biomarker Discoverynih.gov

Machine learning (ML) algorithms are powerful tools for identifying potential biomarkers from large and complex datasets. frontiersin.org In the context of metabolomics, ML models can be trained to recognize patterns in metabolite profiles that are associated with a particular disease state, such as thyroid cancer. scispace.comnih.gov These models, once trained, can then be used to classify new, unknown samples.

Support Vector Machines (SVM) are a type of supervised machine learning algorithm that has been effectively used in biomarker discovery. The goal of an SVM is to find a hyperplane that best separates different groups of data points (e.g., healthy individuals versus patients with thyroid disease). For a metabolite like this compound, its concentration, as measured by techniques like liquid chromatography-mass spectrometry (LC-MS/MS), would serve as one of the features fed into the ML model. nih.govacs.org

In a typical biomarker discovery study, the performance of an ML model is evaluated based on metrics such as accuracy, sensitivity, and specificity. The Receiver Operating Characteristic (ROC) curve is a common tool used to visualize the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) provides a single measure of the model's performance, with a value closer to 1.0 indicating a better-performing model. researchgate.net

Table 1: Hypothetical Performance of a Support Vector Machine Model for Thyroid Cancer Diagnosis Using this compound as a Biomarker

Model Feature SetAccuracySensitivitySpecificityAUC
Standard Clinical Markers0.820.780.850.88
Standard Clinical Markers + this compound0.890.860.910.94
Full Metabolite Panel0.930.910.940.97

This table is a hypothetical representation of how the inclusion of this compound as a feature could improve the performance of a machine learning model for thyroid cancer diagnosis.

Linear Regression and Network Analysis in Metabolite Association Studiesnih.gov

Linear regression is a statistical method used to model the relationship between a dependent variable and one or more independent variables. In metabolomics, it can be used to investigate the association between the concentration of a metabolite, such as this compound, and a clinical outcome or another biological variable. For instance, a linear regression model could be used to determine if there is a significant association between the levels of this metabolite and thyroid-stimulating hormone (TSH) levels, a key indicator of thyroid function.

Network analysis provides a powerful framework for exploring the complex relationships between different metabolites. nih.gov In these networks, metabolites are represented as nodes, and the connections (edges) between them represent correlations or biochemical reactions. By constructing a metabolite correlation network, researchers can identify clusters of related metabolites and pinpoint key molecules that may play a central role in a particular biological process. This compound, as a derivative of thyroid hormone metabolism, would be expected to show strong correlations with other iodinated compounds and amino acid derivatives. frontiersin.org

Table 2: Hypothetical Linear Regression Analysis of this compound and TSH Levels

VariableCoefficientStandard Errorp-value
Intercept1.50.25<0.001
This compound (nmol/L)0.80.15<0.001
Age0.020.010.04
Sex (Female)-0.10.080.21

This table illustrates a hypothetical positive association between the concentration of this compound and TSH levels, suggesting a potential link to thyroid dysfunction.

Nontargeted Metabolomics for Enzyme Discovery and Metabolome Phenotypingdovepress.com

Nontargeted metabolomics aims to capture a comprehensive snapshot of all the small molecules in a biological sample. This approach is particularly useful for discovering novel biomarkers and for generating new hypotheses about metabolic pathways. By comparing the metabolomes of different groups (e.g., individuals with and without a specific enzyme deficiency), researchers can identify metabolites that are significantly altered, which may point to the function of the uncharacterized enzyme.

In the context of this compound, a nontargeted metabolomics study could be employed to identify enzymes involved in its synthesis or degradation. For example, if a genetic mutation in a deiodinase or a lactate (B86563) dehydrogenase is suspected, comparing the metabolomic profiles of individuals with and without the mutation could reveal an accumulation or depletion of this compound and related metabolites.

Metabolome phenotyping, or "metabotyping," involves the use of metabolomic data to classify individuals into subgroups based on their metabolic profiles. This can be valuable for understanding disease heterogeneity and for developing personalized medicine approaches. For thyroid disorders, it is conceivable that different patient subgroups may exhibit distinct patterns of thyroid hormone metabolism, which could be characterized by the relative levels of metabolites such as this compound.

Table 3: Hypothetical Nontargeted Metabolomics Data in a Study of a Suspected Deiodinase Deficiency

MetaboliteControl Group (Mean Peak Area)Deficient Group (Mean Peak Area)Fold Changep-value
Thyroxine (T4)1.2e72.5e72.08<0.001
3,5,3'-Triiodothyronine (T3)8.5e53.1e50.36<0.001
This compound4.2e49.8e42.33<0.01
3,5-Diiodotyrosine6.1e41.5e52.46<0.01

This hypothetical data table shows an accumulation of this compound in a group with a suspected deiodinase deficiency, suggesting its potential role as a biomarker for this condition.

Future Directions in 3 3,5 Diiodo 4 Hydroxyphenyl Lactate Research

Elucidation of Novel Metabolic Fates and Unidentified Enzymes

A primary avenue for future investigation lies in the comprehensive characterization of DIHPL's metabolic pathways, moving beyond its currently understood transformations. While it is recognized as a component of several metabolic pathways, including the Citrate cycle and pyruvate (B1213749) metabolism, the full spectrum of its metabolic fates and the enzymes responsible are yet to be identified .

One known metabolic conversion is the oxidation of DIHPL to 3-(3,5-Diiodo-4-hydroxyphenyl)pyruvate. This reaction is catalyzed by the enzyme Malate dehydrogenase, which utilizes NAD+ as a cofactor to produce NADH . This conversion represents a key step in linking DIHPL to central carbon metabolism.

However, numerous questions remain regarding other potential metabolic transformations. Future research should focus on identifying and characterizing enzymes that may catalyze other reactions, such as deiodination, hydroxylation, or conjugation of DIHPL. For instance, the potential for enzymatic iodination of precursor phenolic compounds to form DIHPL, possibly by enzymes like laccase which have been shown to iodinate other phenolic compounds like vanillin, warrants investigation nih.gov. The discovery of such pathways would provide a more complete picture of DIHPL's lifecycle and its interplay with other metabolic networks.

A critical area of inquiry is the identification of as-yet-unknown enzymes that act upon DIHPL. The application of advanced proteomic and metabolomic techniques will be instrumental in screening for and identifying novel enzymatic activities related to DIHPL metabolism in various tissues and cellular compartments.

Table 1: Known and Potential Metabolic Transformations of 3-(3,5-Diiodo-4-hydroxyphenyl)lactate

Precursor/MetaboliteTransformationResulting ProductKnown/Potential Enzyme(s)
This compoundOxidation3-(3,5-Diiodo-4-hydroxyphenyl)pyruvateMalate dehydrogenase
Phenolic PrecursorsIodinationThis compoundPotential: Laccase nih.gov
This compoundDeiodinationMonoiiodinated or non-iodinated phenyl-lactate derivativesUnidentified Deiodinases
This compoundConjugationGlucuronidated or sulfated DIHPLUnidentified Transferases

Advanced Structural-Functional Studies for Biological Specificity

Understanding the precise biological functions of DIHPL necessitates a detailed exploration of its structure-function relationships. The specific arrangement of its diiodinated phenolic ring and the lactate (B86563) side chain likely dictates its interactions with cellular components and, consequently, its biological specificity.

Future research should employ a combination of biophysical and computational techniques to elucidate how the structural features of DIHPL govern its activity. High-resolution structural biology methods, such as X-ray crystallography and NMR spectroscopy, could be used to determine the three-dimensional structures of DIHPL in complex with potential binding partners, such as enzymes or receptors. This would provide invaluable insights into the molecular basis of its recognition and specificity.

Moreover, computational modeling and simulation approaches can complement experimental studies by predicting potential binding sites on proteins and exploring the dynamics of DIHPL-protein interactions. Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a series of DIHPL analogs with systematic modifications to the phenyl ring and lactate moiety, will be crucial in identifying the key chemical features required for its biological effects.

Table 2: Proposed Research Approaches for Structural-Functional Studies of DIHPL

Research ApproachObjectiveExpected Outcome
X-ray Crystallography / NMR SpectroscopyDetermine the 3D structure of DIHPL bound to target proteins.Atomic-level understanding of binding interactions and specificity determinants.
Computational Docking and Molecular DynamicsPredict and simulate the binding of DIHPL to potential protein targets.Identification of putative binding pockets and elucidation of interaction dynamics.
Structure-Activity Relationship (SAR) StudiesSynthesize and test DIHPL analogs to identify key functional groups.Mapping of the pharmacophore and understanding the contribution of different structural motifs to biological activity.
Site-Directed Mutagenesis of Target ProteinsIdentify critical amino acid residues involved in DIHPL binding.Validation of binding sites and understanding the molecular basis of protein recognition.

Development of New Research Probes and Analytical Tools for Mechanistic Studies

To dissect the intricate cellular and molecular mechanisms of DIHPL action, the development of novel research probes and sensitive analytical tools is paramount. Currently, the detection and quantification of DIHPL in complex biological samples can be challenging, hindering a comprehensive understanding of its dynamics and localization.

Future efforts should focus on the design and synthesis of specialized molecular probes. These could include fluorescently labeled DIHPL analogs for live-cell imaging to visualize its subcellular distribution and trafficking. Additionally, photoaffinity probes could be developed to identify its direct molecular targets within the cell by covalently cross-linking to binding partners upon photoactivation.

Furthermore, there is a need for the development and refinement of highly sensitive and specific analytical methods for the routine quantification of DIHPL in biological matrices. While general methods for lactate and phenolic compound analysis exist, such as enzymatic assays and fluorometric determination, techniques tailored specifically for DIHPL would offer significant advantages sigmaaldrich.comresearchgate.net. Advanced mass spectrometry-based approaches, coupled with stable isotope-labeled internal standards, could provide the necessary sensitivity and accuracy for detailed pharmacokinetic and metabolic studies. The development of immunoassays, such as ELISA, could also offer a high-throughput platform for screening large numbers of samples.

Table 3: Potential Research Probes and Analytical Tools for DIHPL Studies

Tool/ProbeApplicationPotential for Mechanistic Insight
Fluorescently Labeled DIHPLLive-cell imaging and fluorescence microscopy.Real-time visualization of subcellular localization, uptake, and trafficking.
Photoaffinity ProbesCovalent labeling of binding partners.Identification of direct molecular targets (receptors, enzymes, etc.).
Stable Isotope-Labeled DIHPLInternal standard for mass spectrometry.Accurate quantification for pharmacokinetic and metabolic flux analysis.
Specific Monoclonal AntibodiesDevelopment of immunoassays (ELISA, Western Blot).High-throughput screening and sensitive detection in various biological samples.

By pursuing these future research directions, the scientific community can expect to gain a much deeper and more nuanced understanding of the metabolic fate, biological specificity, and molecular mechanisms of this compound, ultimately clarifying its role in health and disease.

Q & A

Q. What are the primary methods for synthesizing and purifying 3-(3,5-Diiodo-4-hydroxyphenyl)lactate?

The synthesis typically involves halogenation of phenolic precursors followed by enzymatic or chemical reduction of the corresponding α-keto acid, 3-(3,5-diiodo-4-hydroxyphenyl)pyruvate. Key steps include:

  • Halogenation : Electrophilic iodination of 4-hydroxyphenyllactate derivatives under controlled pH to avoid over-iodination .
  • Reduction : Use of diiodophenylpyruvate reductase (EC 1.1.1.—) with NADH as a cofactor to reduce the α-keto group to a hydroxyl group .
  • Purification : Reverse-phase HPLC or preparative TLC with UV detection (λ = 280 nm) to isolate the compound. Purity is validated via NMR (¹H/¹³C) and LC-MS .

Q. How is this compound characterized spectroscopically?

  • NMR : Key signals include a doublet for the lactate methylene group (δ ~2.8–3.2 ppm) and aromatic protons (δ ~7.2–7.5 ppm) influenced by iodine’s electron-withdrawing effects .
  • Mass Spectrometry : ESI-MS in negative mode shows a molecular ion at m/z 431.95 (C₉H₆I₂O₄⁻) with fragments corresponding to loss of CO₂ (Δ m/z 44) .
  • IR : Strong absorption bands for phenolic -OH (~3200 cm⁻¹) and carboxylate C=O (~1700 cm⁻¹) .

Q. What enzymatic systems interact with this compound, and how are these assays designed?

The compound is a substrate for diiodophenylpyruvate reductase , which catalyzes its oxidation to 3-(3,5-diiodo-4-hydroxyphenyl)pyruvate. Assay design includes:

  • Reaction Buffer : pH 7.4 Tris-HCl with 0.1 mM NAD⁺.
  • Kinetic Monitoring : UV-Vis spectrophotometry at 340 nm to track NADH formation .
  • Controls : Heat-inactivated enzyme and substrate-free reactions to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for studying this compound’s reductase activity?

  • Substrate Specificity : Test halogenated vs. non-halogenated analogs (e.g., 3,5-dichloro derivatives) to assess iodine’s role in binding affinity. Compounds with hydroxyl or amino groups at positions 3/5 are inactive .
  • pH Dependence : Perform activity assays across pH 6.0–8.5; optimal activity occurs near pH 7.4 due to NAD⁺/NADH redox potential .
  • Inhibitor Screening : Use competitive inhibitors like pyruvate analogs (e.g., oxaloacetate) to map the enzyme’s active site .

Q. How should contradictory spectral data (e.g., unexpected LC-MS peaks) be resolved?

  • Artifact Identification : Check for deiodination during sample preparation (e.g., exposure to light/heat), which generates 3-(4-hydroxyphenyl)lactate (m/z 181.17) .
  • Isotopic Clustering : Account for iodine’s natural isotopic pattern (¹²⁷I and ¹²⁹I) causing split peaks in MS (e.g., m/z 431.95 and 433.95) .
  • Cross-Validation : Compare NMR data with synthetic standards to confirm structural integrity .

Q. What metabolic pathways involve this compound, and how can its flux be quantified?

  • TCA Cycle Link : The compound’s pyruvate derivative enters pyruvate metabolism, potentially linking to citrate synthase activity .
  • Stable Isotope Tracing : Use ¹³C-labeled glucose to track incorporation into the lactate moiety via GC-MS .
  • Knockout Models : Silence diiodophenylpyruvate reductase in microbial systems (e.g., Lactobacillus) to observe metabolite accumulation .

Q. What challenges arise in detecting this compound in environmental samples (e.g., stormwater runoff)?

  • Matrix Interference : Co-eluting organic acids (e.g., anthranilic acid) require LC-MS/MS with MRM transitions (e.g., m/z 432→307) for specificity .
  • Low Abundance : Pre-concentration via solid-phase extraction (C18 cartridges) improves detection limits to ~1 ng/L .
  • Degradation Monitoring : Assess photolytic stability under UV exposure, as iodine substituents increase susceptibility to radical cleavage .

Q. Can this compound serve as a biomarker for specific diseases or metabolic disorders?

  • Cancer Metabolism : Overexpression of lactate dehydrogenase (LDH) isoforms in tumors may correlate with elevated levels of halogenated lactate derivatives .
  • Microbial Markers : In Lactobacillus-rich environments (e.g., gut microbiota), its presence could indicate active phenolic acid metabolism .
  • Validation : Compare serum/urine levels in patient cohorts using ELISA or targeted metabolomics .

Q. Methodological Notes

  • Analytical Standards : Use deuterated analogs (e.g., 3,4-dihydroxyphenyl-d3-acetic acid) as internal standards for quantification .
  • Ethical Considerations : Address iodine’s environmental persistence in toxicity studies, particularly in aquatic ecosystems .

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